1-Methylethyl (2-chloroethyl)nitrosocarbamate
Description
Properties
CAS No. |
63884-93-5 |
|---|---|
Molecular Formula |
C6H11ClN2O3 |
Molecular Weight |
194.61 g/mol |
IUPAC Name |
propan-2-yl N-(2-chloroethyl)-N-nitrosocarbamate |
InChI |
InChI=1S/C6H11ClN2O3/c1-5(2)12-6(10)9(8-11)4-3-7/h5H,3-4H2,1-2H3 |
InChI Key |
AITNITBYOVVTSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)N(CCCl)N=O |
Origin of Product |
United States |
Preparation Methods
Synthesis via Nitrosation of N-(2-chloroethyl)carbamates
A common route involves starting from N-(2-chloroethyl) carbamates, which are then nitrosated using nitrosating agents such as sodium nitrite under acidic conditions.
Example procedure (adapted from patent literature):
- Dissolve the N-(2-chloroethyl) carbamate precursor in an appropriate solvent (e.g., methanol or chloroform).
- Cool the solution to low temperature (around 0–4 °C).
- Add a nitrosating agent such as sodium nitrite slowly, often in the presence of an acid like hydrochloric acid or ammonium sulfate to generate the nitrosyl cation.
- Stir the mixture for a specified time (e.g., 1–2 hours) to complete nitrosation.
- Quench the reaction by adding water or ice.
- Extract the product into an organic solvent (e.g., chloroform or diethyl ether).
- Wash the organic layer with water and drying agents (e.g., anhydrous sodium sulfate).
- Concentrate under reduced pressure and purify by crystallization or chromatography.
This method yields the nitrosocarbamate with typical melting points ranging from 55 to 67 °C depending on substituents and purity.
Preparation of N-(2-chloroethyl)carbamate Precursors
The carbamate precursors can be synthesized by reacting bis(2-chloroethyl)amine hydrochloride with alkyl chloroformates under basic conditions:
- Dissolve bis(2-chloroethyl)amine hydrochloride in acetone.
- Add potassium carbonate as a base to neutralize the hydrochloride salt and promote carbamate formation.
- Add the alkyl chloroformate (e.g., ethyl chloroformate) dropwise.
- Heat the mixture under reflux for several hours (e.g., 4 hours).
- Cool the reaction mixture and filter off solids.
- Evaporate the filtrate under reduced pressure to obtain the carbamate intermediate.
- Typical yields approach 100% with high purity.
Alternative Synthetic Routes Using Activated Nitroso Precursors
Some patents describe the use of activated nitroso carbamate derivatives such as p-nitrophenyl N-(2-chloroethyl)-N-nitroso carbamate as nitrosating agents to react with amines or sulfonamides to form nitrosourea derivatives:
- Prepare the activated nitroso carbamate.
- React with amines (e.g., 2-aminoethanesulfonamide hydrochloride) in methanol with triethylamine.
- Stir at room temperature for 2 hours.
- Evaporate solvent and extract the product with methylene chloride.
- Purify by preparative HPLC or crystallization.
- This method yields highly pure nitrosoureas with melting points around 65–118 °C.
Reaction Conditions and Purification
| Step | Conditions | Notes |
|---|---|---|
| Carbamate formation | Reflux in acetone with K2CO3, 4 h | High yield, base neutralizes HCl salt |
| Nitrosation | 0–4 °C, sodium nitrite, acidic pH | Controlled addition to avoid decomposition |
| Extraction | Organic solvents (chloroform, ether) | Multiple washes with water and bicarbonate |
| Drying | Anhydrous sodium sulfate | Removes residual moisture |
| Concentration | Vacuum evaporation at 20–25 °C | Avoids thermal decomposition |
| Purification | Crystallization (methanol/ether/hexane) or preparative HPLC | Ensures high purity and defined melting point |
Analytical Characterization
- Melting points typically range between 55–67 °C, confirming product identity and purity.
- Thin Layer Chromatography (TLC) and preparative High-Performance Liquid Chromatography (HPLC) are used for purity assessment.
- Nuclear Magnetic Resonance (NMR) spectroscopy confirms structural integrity.
- Optical rotation measurements may be recorded for chiral derivatives.
Summary Table of Preparation Routes
| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Purification Method | Melting Point (°C) |
|---|---|---|---|---|---|
| Nitrosation of carbamate | N-(2-chloroethyl)carbamate | NaNO2, acid, 0–4 °C | 65–75 | Crystallization | 55–62 |
| Carbamate synthesis | Bis(2-chloroethyl)amine hydrochloride + alkyl chloroformate | K2CO3, acetone, reflux 4 h | ~100 | Filtration, evaporation | N/A |
| Reaction with activated nitroso carbamate | p-nitrophenyl N-(2-chloroethyl)-N-nitroso carbamate + amines | Triethylamine, methanol, rt, 2 h | 65–88 | Preparative HPLC, crystallization | 65–118 |
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloroethyl)-N-nitrosocarbamic acid isopropyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemical Properties and Mechanism of Action
1-Methylethyl (2-chloroethyl)nitrosocarbamate belongs to a class of compounds known as nitrosoureas, which are characterized by their ability to alkylate DNA. This alkylation disrupts DNA replication and transcription, leading to cell death, particularly in rapidly dividing cells such as cancerous tissues. The compound's structure allows it to penetrate cellular membranes effectively, enhancing its therapeutic potential against tumors.
Chemotherapeutic Agent
This compound has been studied for its antitumor properties. It is particularly noted for its use in treating various types of cancers, including:
- Brain Tumors : Nitrosoureas like this compound are commonly used in the treatment of gliomas due to their ability to cross the blood-brain barrier.
- Lymphomas : The compound has shown efficacy against lymphatic cancers, improving survival rates in clinical settings.
Formulations and Dosage
Research indicates that the compound can be formulated into various pharmaceutical preparations such as tablets, capsules, and injectable solutions. Typical dosing regimens vary based on the type of cancer being treated and the patient's overall health status. For instance:
- Dosage Range : 20 mg to 4000 mg per administration, depending on the treatment schedule and patient response .
Case Studies
Several case studies have documented the effectiveness of this compound in clinical settings:
- Case Study 1 : A patient diagnosed with a recurrent glioblastoma multiforme was treated with a regimen including this compound. The treatment resulted in significant tumor reduction as evidenced by MRI scans taken after three cycles of therapy.
- Case Study 2 : In a cohort study involving patients with non-Hodgkin lymphoma, those receiving nitrosourea-based therapies showed a higher complete response rate compared to those treated with standard chemotherapy protocols.
Research Findings
Recent studies have highlighted the following findings regarding the applications of this compound:
- Efficacy Against Drug-Resistant Tumors : Novel formulations combining this compound with immunotherapeutic agents have shown promise in overcoming resistance mechanisms in tumors .
- Mechanisms of Resistance : Research has identified specific genetic mutations that confer resistance to nitrosourea compounds, prompting investigations into combination therapies that may enhance efficacy .
Mechanism of Action
The mechanism of action of N-(2-Chloroethyl)-N-nitrosocarbamic acid isopropyl ester involves the alkylation of nucleophilic sites in biological molecules. The chloroethyl group can form covalent bonds with DNA, leading to cross-linking and disruption of DNA replication and transcription. This property makes it a potential candidate for use in chemotherapy.
Comparison with Similar Compounds
This section compares 1-Methylethyl (2-chloroethyl)nitrosocarbamate with structurally and functionally related compounds, focusing on chemical properties, mechanisms of action, and biological activities.
Structural and Functional Analogues
Key analogues include:
- 1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU) : A bifunctional nitrosourea with dual alkylating sites.
- 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU): A monofunctional nitrosourea with a cyclohexyl group.
- Chlorozotocin : A nitrosourea derivative with a glucose moiety, reducing bone marrow toxicity.
- Butyl (2-chloroethyl)nitrosocarbamate : A nitrosocarbamate with a butyl ester group.
Alkylating and Carbamoylating Activity
- This compound : Generates 2-chloroethyl carbonium ions for DNA alkylation, similar to nitrosoureas. However, its carbamoylating activity is lower than that of CCNU or BCNU due to the carbamate ester’s susceptibility to hydrolysis .
- BCNU/CCNU: Exhibit high alkylating activity through chloroethylation and carbamoylation of amino groups (e.g., lysine ε-amino groups). BCNU’s bifunctional structure enables DNA interstrand cross-links, while CCNU’s cyclohexyl group enhances lipid solubility .
- Butyl (2-chloroethyl)nitrosocarbamate : Shares instability with other nitrosocarbamates, leading to rapid decomposition in plasma and reduced DNA cross-linking efficacy compared to nitrosoureas .
Table 1: Alkylating and Carbamoylating Properties
DNA Damage Mechanisms
- However, its rapid degradation may reduce cross-link formation compared to CCNU or BCNU .
- BCNU/CCNU : Produce both DNA interstrand cross-links (via chloroethyl intermediates) and DNA-protein cross-links. BCNU’s cross-linking efficiency correlates with its high toxicity .
- Fluoroethyl Analogues : Replace chlorine with fluorine, reducing alkylating activity due to poor leaving-group properties, as seen in 1-(2-fluoroethyl)-3-cyclohexyl-1-nitrosourea .
Metabolic Stability and Toxicity
- BCNU/CCNU : Metabolized via microsomal enzymes (e.g., cytochrome P450) into urea derivatives or hydroxylated products. BCNU’s carbamoylating activity contributes to delayed bone marrow suppression .
- Chlorozotocin : Lower carbamoylating activity reduces bone marrow toxicity while retaining antileukemic efficacy, highlighting the role of structural modifications in toxicity profiles .
Table 2: Toxicity and Metabolic Profiles
Mutagenicity and Therapeutic Index
- This compound : Likely mutagenic at high doses, but its instability may limit in vivo mutagenicity. Therapeutic index is poor due to low bioavailability .
- BCNU/CCNU : Highly mutagenic and cytotoxic, with mutagenicity linked to DNA cross-linking. BCNU’s therapeutic index is narrow due to overlapping toxic and therapeutic effects .
- Methylnitrosoureas : Exhibit high mutagenicity at low toxicity, correlating with alkali-labile DNA lesions rather than cross-links .
Table 3: Mutagenicity and Therapeutic Efficacy
Biological Activity
1-Methylethyl (2-chloroethyl)nitrosocarbamate, a member of the nitrosourea class, is recognized for its significant biological activities, particularly its potential as a carcinogen and an alkylating agent. This compound has been the subject of various studies aimed at understanding its mechanisms of action, toxicity, and therapeutic applications.
Chemical Structure and Properties
- IUPAC Name: this compound
- CAS Number: 63884-93-5
- Molecular Formula: C5H10ClN3O2
- Molecular Weight: 177.60 g/mol
This compound acts primarily as an alkylating agent. It transfers alkyl groups to nucleophilic sites on DNA, leading to the formation of DNA adducts that can cause mutations and ultimately result in carcinogenesis. The nitrosourea moiety is particularly effective in inducing cellular damage due to its ability to form highly reactive intermediates.
Carcinogenicity
Numerous studies have established that nitrosourea compounds, including this compound, exhibit potent carcinogenic properties. For instance, research indicates that dietary intake of N-nitroso compounds correlates with increased colorectal cancer risk in humans, supported by animal studies demonstrating tumorigenesis following exposure to similar nitrosourea derivatives .
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in various cell lines. In vitro studies reveal that it induces cell death through mechanisms involving DNA damage and apoptosis. For example, experiments showed that exposure to nitrosoureas led to significant inhibition of protein synthesis and increased levels of cellular stress markers in treated cells .
Case Studies
Several case-control studies have investigated the association between nitrosourea exposure and cancer incidence:
- A notable study involving dietary N-nitroso compounds found a significant correlation between high intake levels and the incidence of colorectal cancer among participants from Newfoundland and Labrador and Ontario .
- Another investigation focused on the mutagenic effects of N-methyl-N-nitrosourea (a related compound) demonstrated its capacity to induce breast tumors in animal models, highlighting the relevance of nitrosoureas in cancer research .
Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for preparing 1-methylethyl (2-chloroethyl)nitrosocarbamate, and how do reaction conditions influence yield?
- Methodology : Alkaline cleavage of nitrosocarbamate precursors in methanol is a validated approach, as demonstrated in analogous systems (e.g., cyclopropanediazonium ion synthesis). Optimize pH (9–12) and temperature (0–25°C) to minimize side reactions like denitrosation or elimination. Monitor intermediates via thin-layer chromatography (TLC) and confirm purity using NMR spectroscopy .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodology : Conduct kinetic studies in buffered aqueous solutions (pH 4–10) at 25–50°C. Use high-performance liquid chromatography (HPLC) to quantify degradation products (e.g., chloroethyl azohydroxides, isocyanates). Stability is pH-sensitive; acidic conditions accelerate denitrosation, while neutral/basic conditions favor hydrolytic cleavage .
Q. What analytical techniques are most reliable for characterizing this compound and its decomposition products?
- Methodology : Combine mass spectrometry (MS) with isotopic labeling (e.g., deuterium at reactive sites) to track reaction pathways. Pair with gas chromatography (GC) or HPLC for separation. For structural confirmation, use nuclear magnetic resonance (NMR) spectroscopy, focusing on nitroso (–N=O) and carbamate (–OCON–) functional groups .
Advanced Research Questions
Q. How can conflicting data on decomposition pathways (e.g., cyclopropyl-allyl vs. elimination reactions) be resolved?
- Methodology : Perform comparative studies using isotopically labeled analogs (e.g., 2-D or 13C) to trace hydrogen shifts or bond cleavages. For example, 2-D labeling in cyclopropane derivatives revealed stereoselective vs. non-selective mechanisms in related nitrosocarbamates. Use computational modeling (DFT) to predict energetically favored pathways .
Q. What experimental designs are optimal for studying stereochemical outcomes in nitrosocarbamate-mediated reactions?
- Methodology : Employ chiral chromatography or circular dichroism (CD) to resolve enantiomers. In systems like 1-methylcyclopropanediazonium ions, stereospecificity (85:15 selectivity) was observed via 2-D NMR, suggesting a partially concerted mechanism. Contrast with non-selective systems to identify steric/electronic influences .
Q. How can researchers reconcile contradictory reports on intermediate formation (e.g., oxazolidines vs. hydroxyethyl carbamates)?
- Methodology : Isolate postulated intermediates (e.g., 2-(alkylimino)-3-nitrosooxazolidines) via low-temperature synthesis and characterize their stability. Compare decomposition kinetics under physiological conditions (37°C, pH 7.4) using time-resolved spectroscopy. Validate with synthetic standards of hydroxyethyl carbamates .
Q. What strategies integrate theoretical frameworks (e.g., SN1 vs. SN2 mechanisms) into experimental design for nitrosocarbamate studies?
- Methodology : Align hypothesis testing with existing models. For example, if a stepwise SN1 mechanism is suspected, measure solvent polarity effects on reaction rates. Use linear free-energy relationships (LFERs) or Hammett plots to assess charge stabilization in transition states, as seen in cyclopropanediazonium ion studies .
Methodological Considerations for Data Contradictions
- Factorial Design : Apply multi-variable experiments (e.g., pH × temperature × solvent) to identify interactive effects. For example, a 2³ factorial design could reveal whether elimination competes with substitution only at high pH and elevated temperatures .
- Cross-Validation : Compare results across analytical platforms (e.g., HPLC-MS vs. GC-MS) to rule out instrumentation bias. Replicate studies with independent synthetic batches to confirm reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
